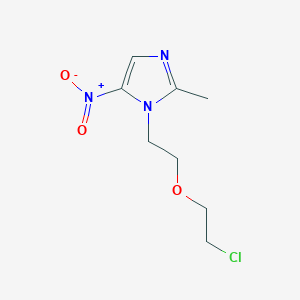

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole

Descripción general

Descripción

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group, a chloroethoxyethyl group, and a methyl group attached to the imidazole ring, making it a unique and versatile molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole typically involves the reaction of imidazole with 1,2-bis(2-chloroethoxy)ethane in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroethoxyethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the chlorine atom.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used to reduce the nitro group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.

Major Products Formed

Substitution: Products with various nucleophiles replacing the chlorine atom.

Reduction: Formation of amino derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Aplicaciones Científicas De Investigación

Antiprotozoal Activity

As an analogue of metronidazole, 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole has been investigated for its potential antiprotozoal effects. Metronidazole is effective against various protozoan infections, and its impurities can provide insights into the mechanisms of action and resistance patterns observed in protozoa such as Giardia lamblia and Entamoeba histolytica .

Drug Development and Quality Control

This compound serves as a reference standard in the quality control of metronidazole formulations. Its presence can indicate the purity of pharmaceutical products and help in assessing the stability of drug formulations over time. Analytical methods such as HPLC (High-Performance Liquid Chromatography) utilize this compound to ensure that metronidazole products meet safety and efficacy standards .

Synthetic Chemistry

In synthetic chemistry, this compound can be employed as an intermediate in the synthesis of other bioactive compounds. Its unique structure allows chemists to explore modifications that could yield new therapeutic agents or enhance existing ones .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethoxyethyl group can also participate in interactions with biological macromolecules, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

Imidazole-2-thiones: Compounds with sulfur atoms replacing the oxygen in the chloroethoxyethyl group.

Imidazole-2-selenones: Compounds with selenium atoms replacing the oxygen in the chloroethoxyethyl group.

Uniqueness

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties

Actividad Biológica

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole, commonly recognized as an impurity of the antiprotozoal agent Metronidazole, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C8H12ClN3O3

- Molecular Weight : 233.65 g/mol

- Density : 1.38 g/cm³

- Boiling Point : 416.8 °C

- Flash Point : 205.9 °C

These properties indicate that the compound is stable under various conditions, which is essential for its application in biological research and potential therapeutic uses .

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarity to other imidazole derivatives known for their pharmacological effects. Research indicates that compounds in this class exhibit a range of activities, including:

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial and fungal strains.

- Antiprotozoal Activity : As an analogue of Metronidazole, it shares similar mechanisms that target protozoan parasites.

- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers.

The mechanism of action involves bioreduction of the nitro group to form reactive intermediates that interact with cellular macromolecules, leading to cell death or inhibition of growth in pathogens. The chloroethoxyethyl group may also facilitate interactions with various biological targets, enhancing the compound's overall activity .

Antimicrobial Activity

A study conducted on the antimicrobial effects of imidazole derivatives showed that this compound exhibited significant activity against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antimicrobial agents, suggesting its potential as a therapeutic candidate .

Anti-inflammatory Studies

Research highlighted the anti-inflammatory properties of related imidazole compounds. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that this compound may also possess similar anti-inflammatory effects .

Comparative Data Table

| Activity Type | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro | 16 | |

| Antifungal | 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro | 32 | |

| Anti-inflammatory | Related imidazoles | - |

Synthesis Methods

The synthesis typically involves the reaction of imidazole with chloroethoxyethyl derivatives in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO). This method allows for the efficient production of the compound while maintaining high purity levels necessary for biological testing .

Propiedades

IUPAC Name |

1-[2-(2-chloroethoxy)ethyl]-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O3/c1-7-10-6-8(12(13)14)11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVBDRPGHSFRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167196 | |

| Record name | Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-93-7 | |

| Record name | Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.